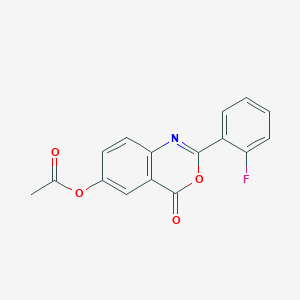
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahidrotio-fen-3-il)-N-(4-etilbencil)-3-propoxi-benzamida es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo un sulfona, bencilo y un grupo propoxi-benzamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(1,1-dioxidotetrahidrotio-fen-3-il)-N-(4-etilbencil)-3-propoxi-benzamida típicamente involucra múltiples pasos:
Formación del grupo sulfona: El material de partida, tetrahidrotiofeno, se oxida para formar tetrahidrotiofeno-1,1-dióxido usando un agente oxidante como el peróxido de hidrógeno o ácido m-cloroperbenzoico.
Bencilación: El intermedio se hace reaccionar entonces con cloruro de 4-etilbencilo en presencia de una base como el hidruro de sodio para introducir el grupo bencilo.
Amidación: El paso final involucra la reacción del intermedio con cloruro de 3-propoxi-benzoilo en presencia de una base como la trietilamina para formar la benzamida deseada.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucre la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control sobre las condiciones de reacción y el uso de selección de alto rendimiento para identificar los catalizadores y reactivos más eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(1,1-dioxidotetrahidrotio-fen-3-il)-N-(4-etilbencil)-3-propoxi-benzamida puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El grupo sulfona puede ser oxidado aún más bajo condiciones oxidantes fuertes.
Reducción: El compuesto puede ser reducido para formar el sulfuro o sulfóxido correspondientes.
Sustitución: Los grupos bencilo y propoxi pueden ser sustituidos con otros grupos funcionales usando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Sustitución: Reactivos halogenados, nucleófilos como aminas o alcoholes.
Productos principales
Oxidación: Estados de oxidación más altos de la sulfona.
Reducción: Derivados de sulfuro o sulfóxido.
Sustitución: Varias benzamidas sustituidas y derivados de sulfona.
Aplicaciones Científicas De Investigación
Química
En química, N-(1,1-dioxidotetrahidrotio-fen-3-il)-N-(4-etilbencil)-3-propoxi-benzamida puede ser usado como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos y vías de reacción.
Biología y medicina
En biología y medicina, este compuesto puede exhibir actividad biológica que podría ser aprovechada para fines terapéuticos. Por ejemplo, podría ser investigado por su potencial como un inhibidor enzimático o como un ligando para estudios de unión a receptores.
Industria
En la industria, este compuesto podría usarse en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad o reactividad. También puede encontrar aplicaciones en la producción de productos químicos especiales.
Mecanismo De Acción
El mecanismo por el cual N-(1,1-dioxidotetrahidrotio-fen-3-il)-N-(4-etilbencil)-3-propoxi-benzamida ejerce sus efectos dependería de su aplicación específica. Por ejemplo, si se usa como un inhibidor enzimático, podría unirse al sitio activo de la enzima, evitando la unión del sustrato y la catálisis posterior. Los objetivos moleculares y las vías involucradas se identificarían a través de estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
N-(1,1-dioxidotetrahidrotio-fen-3-il)-N-bencil-3-propoxi-benzamida: Carece del grupo etilo en la porción bencilo.
N-(1,1-dioxidotetrahidrotio-fen-3-il)-N-(4-metilbencil)-3-propoxi-benzamida: Contiene un grupo metilo en lugar de un grupo etilo en la porción bencilo.
Singularidad
N-(1,1-dioxidotetrahidrotio-fen-3-il)-N-(4-etilbencil)-3-propoxi-benzamida es único debido a la presencia del grupo etilo en la porción bencilo, que puede conferir diferentes propiedades estéricas y electrónicas en comparación con sus análogos. Esta singularidad puede influir en su reactividad, afinidad de unión y actividad biológica general.
Al comprender la síntesis detallada, las reacciones, las aplicaciones y los mecanismos de acción de N-(1,1-dioxidotetrahidrotio-fen-3-il)-N-(4-etilbencil)-3-propoxi-benzamida, los investigadores pueden explorar mejor su potencial en diversos campos científicos e industriales.
Propiedades
Fórmula molecular |
C23H29NO4S |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3-propoxybenzamide |
InChI |
InChI=1S/C23H29NO4S/c1-3-13-28-22-7-5-6-20(15-22)23(25)24(21-12-14-29(26,27)17-21)16-19-10-8-18(4-2)9-11-19/h5-11,15,21H,3-4,12-14,16-17H2,1-2H3 |
Clave InChI |
ZDKZISKENAVIDA-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)CC)C3CCS(=O)(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-bromo-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11595752.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11595767.png)
![ethyl 4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11595790.png)
![methyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11595791.png)
![(3Z)-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11595799.png)
![7-cyclohexyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11595803.png)
![2-[(5-amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11595821.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11595825.png)
![ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11595832.png)
![4,4-dimethyl-N-(2-methylpropyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11595839.png)

![(2Z)-6-benzyl-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11595847.png)

![5-(3-fluorophenyl)-1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11595861.png)
